1-sulfanylpentan-3-one
Description
1-Sulfanylpentan-3-one (IUPAC name: 1-(methylsulfanyl)pentan-3-one; CAS: 76-624-5) is a thioether-functionalized ketone with the molecular formula C₆H₁₀OS and a calculated molecular weight of 130.21 g/mol. The compound features a methylsulfanyl (-SCH₃) group attached to the first carbon of a pentan-3-one backbone. Its logP value of 1.285 indicates moderate lipophilicity, suggesting balanced solubility in both polar and nonpolar media .
Properties
IUPAC Name |
1-sulfanylpentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-2-5(6)3-4-7/h7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZNCWCHFKUYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-sulfanylpentan-3-one can be synthesized through several methods:
Reaction of Hydrosulfide Anion with Alkyl Halides: This method involves the nucleophilic substitution reaction where the hydrosulfide anion (HS⁻) reacts with an alkyl halide to form the thiol compound.
Reaction of Thiourea with Alkyl Halides: Thiourea reacts with alkyl halides to produce thiols through a multi-step process that includes the formation of an isothiuronium salt intermediate.
Industrial Production: Industrially, this compound can be produced through the controlled reaction of specific precursors under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-sulfanylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, and reducing agents like NaBH₄ for reduction. Major products formed from these reactions include disulfides, sulfonic acids, and secondary alcohols .
Scientific Research Applications
1-sulfanylpentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-sulfanylpentan-3-one involves its interaction with molecular targets through its thiol and ketone groups. The thiol group can form covalent bonds with electrophilic centers in biomolecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Thioether- and Thiol-Functionalized Ketones
The following compounds share structural similarities with 1-sulfanylpentan-3-one, differing primarily in the position of the sulfur-containing group or the presence of a thiol (-SH) instead of a thioether (-SCH₃):
Key Findings :
- Reactivity: Thiol-containing analogs (e.g., 5-mercapto-2-pentanone) exhibit higher nucleophilicity and oxidative instability compared to thioether analogs like this compound .
- Lipophilicity : Despite identical logP values, thioethers generally exhibit better metabolic stability than thiols, making this compound more suitable for biomarker applications .
Aryl-Substituted Ketones
Compounds such as 1-(4-hydroxyphenyl)-3-methylpentan-1-one (CAS: 62439-32-1) and 1-(2-hydroxyphenyl)-3-phenylpentan-1-one feature aromatic substituents, altering their physicochemical and biological properties:
Key Findings :
- Applications : Aryl-substituted ketones are often used in pharmaceutical synthesis due to their UV-responsive chromophores and hydrogen-bonding capabilities .
- Solubility : The hydroxyl group in these compounds increases water solubility compared to this compound, limiting their use in lipid-rich environments .
Aldehydes and Amino-Functionalized Ketones
Compounds like 3-ethylpentanal (CAS: 39992-52-4) and 1-(dimethylamino)-2-methylpentan-3-one (CAS: 51690-03-0) highlight functional group-driven divergence:
Key Findings :
- Aldehydes : 3-ethylpentanal’s aldehyde group confers strong electrophilicity, making it reactive in condensation reactions compared to ketones .
- Amino Ketones: The dimethylamino group in 1-(dimethylamino)-2-methylpentan-3-one enhances solubility in acidic media, unlike the neutral thioether group in this compound .
Biological Activity
1-sulfanylpentan-3-one, also known as 1-Mercaptopentan-3-one, is an organic compound with the molecular formula C₅H₁₀OS. It features both a thiol (–SH) and a ketone (C=O) functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by its thiol and ketone groups, which play crucial roles in its biological interactions. The thiol group can form covalent bonds with electrophilic centers in biomolecules, while the ketone group can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes. These interactions can modulate biological pathways, influencing cellular functions and signaling mechanisms.
Key Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Thiol group oxidized to form disulfides or sulfonic acids | Disulfides, sulfonic acids |
| Reduction | Ketone group reduced to secondary alcohols | Secondary alcohols |
| Nucleophilic Substitution | Thiol acts as a nucleophile | Various substituted products |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound's thiol group contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
- Modulation of Cellular Pathways : Its interactions with key biomolecules suggest potential roles in modulating signaling pathways related to inflammation and apoptosis.
Study on Antimicrobial Activity
A study published in the Journal of Agricultural and Food Chemistry investigated the antimicrobial properties of various thiols, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential use as a natural preservative in food products .
Antioxidant Effects
In another research project focused on antioxidant activity, this compound was shown to reduce oxidative stress markers in cultured human cells. This study highlights the compound's potential as a therapeutic agent for conditions associated with oxidative damage .
Potential Therapeutic Applications
Given its biological activities, this compound is being investigated for various therapeutic applications:
- Drug Development : Its ability to interact with biomolecules opens avenues for developing drugs targeting oxidative stress-related diseases.
- Food Preservation : The antimicrobial properties suggest potential applications in food safety and preservation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
